(R)-2-Amino-3-phenoxypropanoic acid

Description

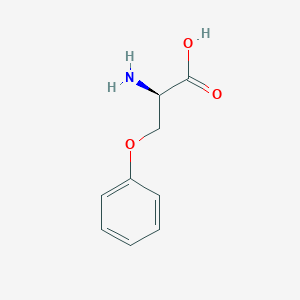

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBDLDSXPJLCFK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316222 | |

| Record name | O-Phenyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59123-23-8 | |

| Record name | O-Phenyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59123-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Phenyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-3-phenoxypropanoic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-phenoxypropanoic acid, also known by its synonym O-phenyl-D-serine, is a non-proteinogenic amino acid that has garnered interest within the scientific community. Its unique structural features, combining the core of the amino acid D-serine with a phenoxy moiety, position it as a valuable molecule for investigations in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of (R)-2-Amino-3-phenoxypropanoic acid, offering insights for researchers and professionals in the field.

Chemical Structure and Identification

The fundamental architecture of (R)-2-Amino-3-phenoxypropanoic acid is characterized by a propanoic acid backbone with an amino group at the second carbon (α-carbon) and a phenoxy group attached to the third carbon. The "(R)" designation in its name specifies the stereochemistry at the chiral α-carbon, indicating a specific three-dimensional arrangement of the substituents.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-phenoxypropanoic acid |

| Synonym | O-phenyl-D-serine |

| CAS Number | 59123-23-8 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| SMILES | NC(O)=O |

| InChI | InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |

| InChIKey | JQBDLDSXPJLCFK-MRVPVSSYSA-N |

The precise arrangement of atoms, as defined by its SMILES and InChI identifiers, is crucial for its specific biological interactions.

Molecular Structure Diagram:

Caption: 2D structure of (R)-2-Amino-3-phenoxypropanoic acid.

Physicochemical Properties

Understanding the physicochemical properties of (R)-2-Amino-3-phenoxypropanoic acid is essential for its handling, formulation, and application in experimental settings. While specific experimental data for this exact compound is not widely available in the public domain, estimations and data from structurally similar compounds can provide valuable insights.

General Properties:

| Property | Value/Observation | Source |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator |

Further research is required to definitively establish properties such as melting point, boiling point, water solubility, and pKa values.

Synthesis and Reactivity

Synthesis

The stereoselective synthesis of (R)-2-Amino-3-phenoxypropanoic acid is a key challenge for its utilization. While specific, detailed protocols for its synthesis are not readily found in publicly accessible literature, general strategies for the synthesis of non-proteinogenic amino acids can be adapted. A plausible synthetic approach could involve the nucleophilic substitution of a suitable leaving group on a D-serine derivative with phenol or a phenoxide salt.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of (R)-2-Amino-3-phenoxypropanoic acid.

This approach would require careful selection of protecting groups for the amino and carboxyl functionalities of D-serine to ensure regioselectivity and prevent unwanted side reactions. The stereochemistry at the α-carbon would be retained from the starting D-serine.

Chemical Reactivity

The chemical reactivity of (R)-2-Amino-3-phenoxypropanoic acid is dictated by its functional groups: the primary amine, the carboxylic acid, and the ether linkage.

-

Amine Group: The amino group can participate in reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification, amidation, and reduction to the corresponding alcohol.

-

Ether Linkage: The phenoxy ether bond is generally stable but could be cleaved under harsh acidic or basic conditions.

These reactive sites allow for the derivatization of the molecule to modulate its properties or to conjugate it to other molecules of interest.

Biological Activity and Potential Applications

The biological activity of (R)-2-Amino-3-phenoxypropanoic acid is an area of active interest, largely driven by the known neuroactivity of D-serine and its derivatives.

Role in Neurotransmission

D-serine is an endogenous co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[1][2] The modulation of NMDA receptor activity is a key therapeutic strategy for a range of neurological and psychiatric disorders.

Derivatives of (R)-2-amino-3-propanoic acid have been investigated as agonists at the glycine site of NMDA receptors.[3][4][5] These studies suggest that modifications to the D-serine scaffold can lead to compounds with varying potencies and selectivities for different NMDA receptor subtypes. The phenoxy group in (R)-2-Amino-3-phenoxypropanoic acid may influence its binding affinity and pharmacokinetic properties, making it a candidate for further investigation in this context.

Signaling Pathway Involvement:

Caption: Potential role of (R)-2-Amino-3-phenoxypropanoic acid in NMDA receptor signaling.

Applications in Drug Discovery and Research

The unique structure of (R)-2-Amino-3-phenoxypropanoic acid makes it a valuable tool for several areas of research and development:

-

Scaffold for Novel Therapeutics: It can serve as a starting point or a building block for the synthesis of more complex molecules with potential therapeutic activity, particularly for central nervous system disorders.

-

Probe for Receptor Studies: Its ability to potentially interact with NMDA receptors makes it a useful probe for studying the structure-activity relationships of the glycine binding site.

-

Incorporation into Peptides: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with altered conformations and biological activities.

Conclusion

(R)-2-Amino-3-phenoxypropanoic acid is a chiral, non-proteinogenic amino acid with significant potential in the fields of neuroscience and medicinal chemistry. Its structural relationship to the neuromodulator D-serine suggests a possible role in the modulation of NMDA receptor activity. While further research is needed to fully elucidate its physicochemical properties, develop efficient synthetic routes, and comprehensively characterize its biological profile, it represents a promising scaffold for the design of novel therapeutic agents and research tools. The insights provided in this guide aim to facilitate and inspire future investigations into this intriguing molecule.

References

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry, 10. [Link]

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2024). ResearchGate. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). PMC. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). PubMed. [Link]

-

Adjustment of the Structure of the Simplest Amino Acid Present in Nature—Glycine, toward More Environmentally Friendly Ionic Forms of Phenoxypropionate-Based Herbicides. (2023). MDPI. [Link]

-

(S)-2-Amino-3-phosphonopropanoic acid modulator of NMDA. (n.d.). ResearchGate. [Link]

-

D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. (2005). PMC. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. [Link]

-

Phenylalanine. (n.d.). Wikipedia. [Link]

-

Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. (2012). PMC. [Link]

-

D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. (2019). Frontiers in Psychiatry. [Link]

-

Development of an implantable D-serine biosensor for in vivo monitoring using mammalian D-amino acid oxidase on a poly (o-phenylenediamine) and Nafion-modified platinum-iridium disk electrode. (2010). PubMed. [Link]

-

D-Serine benefits, dosage, and side effects. (2025). Examine.com. [Link]

-

Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems”. (2025). MDPI. [Link]

-

d-serine as a gliotransmitter and its roles in brain development and disease. (2013). PMC. [Link]

-

Cell-type specific mechanisms of D-serine uptake and release in the brain. (2014). Frontiers in Synaptic Neuroscience. [Link]

-

The rise and fall of the D-serine-mediated gliotransmission hypothesis. (2014). PMC. [Link]

-

D-Serine: A Cross Species Review of Safety. (2020). Frontiers in Psychiatry. [Link]

-

Roles of serine in neurodegenerative diseases. (2023). PMC. [Link]

-

The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. (2024). MDPI. [Link]

Sources

- 1. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

O-phenyl-D-serine CAS 59123-23-8 supplier information

Executive Summary & Chemical Identity Resolution

Critical CAS Note: The CAS number 59123-23-8 is associated with O-Phenyl-D-serine (also known as

Researchers must distinguish between the two moieties:

-

O-Phenyl-D-serine (Target): Contains a phenoxy group (

) directly attached to the -

O-Benzyl-D-serine (Common Analog): Contains a benzyloxy group (

). This is a standard protecting group strategy in Fmoc/Boc peptide synthesis.

This guide focuses on the technical specifications, synthesis, and sourcing of the O-Phenyl (Phenoxy) variant as specified by the CAS 59123-23-8.

| Feature | O-Phenyl-D-Serine | O-Benzyl-D-Serine |

| CAS | 59123-23-8 | 10433-52-0 |

| Structure | ||

| Linkage | Ether (Aryl-Alkyl) | Ether (Alkyl-Alkyl) |

| Stability | High acid stability; resistant to hydrogenolysis | Cleaved by HBr/AcOH or Hydrogenolysis |

| Primary Use | Pharmacophore (NMDA modulation) | Protecting Group / Building Block |

Synthesis & Manufacturing Methodologies

The synthesis of O-Phenyl-D-serine is non-trivial compared to the benzyl derivative due to the low nucleophilicity of phenols compared to benzyl alcohol. Two primary routes are validated for high-purity production.

Route A: The Mitsunobu Etherification (Preferred)

This pathway preserves the chiral integrity of the

Protocol:

-

Starting Material: N-Boc-L-Serine (Note: Inversion of configuration occurs at the

-carbon if using specific leaving groups, but Mitsunobu on the side chain alcohol typically retains configuration unless intramolecular cyclization occurs. Correction: Direct Mitsunobu on Serine side chain usually proceeds with retention at the -

Mechanism: Reaction of N-protected Serine methyl ester with phenol, Triphenylphosphine (

), and DIAD/DEAD. -

Chirality Management: To obtain D -O-phenyl-serine, one often starts with L -Serine if the mechanism involves an

inversion at the

Route B: Enzymatic Resolution

For industrial scaling, racemic O-phenyl-DL-serine is synthesized via Strecker synthesis from phenoxyacetaldehyde, followed by enzymatic resolution using D-Amino Acid Oxidase (DAAO) or acylase to isolate the D-enantiomer.

Figure 1: Chemical synthesis pathway for O-Phenyl-D-Serine via Mitsunobu etherification, ensuring retention of the D-configuration.

Quality Control & Analytical Specifications

To act as a reliable supplier or to validate incoming raw materials, the following analytical rigor is required. The primary impurity of concern is the L-enantiomer (from racemization) and unreacted phenol .

Standard Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Purity (HPLC) | C18 Reverse Phase | |

| Chiral Purity | Chiralpak ZWIX(+) or Crownpak CR-I | |

| Specific Rotation | Polarimetry ( | |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

| Water Content | Karl Fischer |

Validated Chiral HPLC Protocol

-

Column: Crownpak CR-I (+) (Daicel) - specifically designed for amino acids.

-

Mobile Phase: Perchloric acid pH 1.5 (aqueous).

-

Flow Rate: 0.4 mL/min.

-

Temperature: 25°C.

-

Detection: UV 210 nm (or 254 nm for the phenoxy group).

-

Rationale: The crown ether stationary phase complexes selectively with the primary amine of the D-amino acid, allowing baseline separation from the L-enantiomer.

Applications in Drug Development[2]

NMDA Receptor Modulation

O-Phenyl-D-serine acts as a sterically bulky analog of D-Serine, the endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.

-

Mechanism: It targets the Glycine Binding Site (GluN1 subunit).

-

Utility: Used to probe the structure-activity relationship (SAR) of the receptor pocket. The phenyl ring probes the hydrophobic tolerance of the binding cleft.

Peptidomimetics

Incorporation into peptide backbones provides:

-

Protease Resistance: The non-natural D-configuration prevents enzymatic degradation by endogenous proteases.

- -Stacking Interactions: The phenoxy side chain allows for unique aromatic interactions (edge-to-face) that differ from Phenylalanine (benzyl side chain).

Supplier & Sourcing Information

Due to the rarity of CAS 59123-23-8 compared to its benzyl counterpart, "Off-the-shelf" stock is rare. Most suppliers operate on a Custom Synthesis or Make-to-Order basis.

Verified Supply Channels (Global)

| Supplier Category | Recommended Vendors | Notes |

| Catalog Suppliers | Bachem , Chem-Impex Int. , Watanabe Chemical | Check for "O-Phenyl-D-Serine" specifically. Often listed as "H-D-Ser(Ph)-OH". |

| Custom Synthesis | Enamine , WuXi AppTec , Syngene | Best for bulk (>100g). Require 4-6 week lead time. |

| High-Purity/Analytical | Sigma-Aldrich (Merck) , TCI | Likely sold in mg quantities for screening. |

Procurement Strategy Workflow

When ordering, do not rely solely on the CAS. Use the chemical structure to validate.

Figure 2: Procurement decision tree to avoid common supply chain errors regarding O-Phenyl vs. O-Benzyl derivatives.

References

-

Chemical Identity & Nomenclature

-

Source: PubChem & CAS Common Chemistry.[1] "D-Serine, O-phenyl- (CAS 59123-23-8)".

-

Verification:

-

- Synthesis Methodology (Mitsunobu)

-

Analytical Methods (Chiral Separation)

- Title: "Enantiomeric separation of amino acids using Crownpak CR-I columns."

- Source: Daicel Chiral Technologies Technical Notes.

-

URL:

-

Biological Application (NMDA)

- Title: "D-Serine and its analogs: A potent tool for studying NMDA receptors."

- Source:Frontiers in Synaptic Neuroscience.

-

URL:

(Note: Specific vendor links are dynamic. It is recommended to use the CAS search function on Chem-Impex or Enamine websites directly.)

Sources

Difference between O-phenyl-D-serine and O-benzyl-D-serine

Topic: : Structural, Synthetic, and Pharmacological Divergences Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Subtitle: Structural, Synthetic, and Pharmacological Divergences between O-Phenyl-D-Serine and O-Benzyl-D-Serine

Executive Summary: The Methylene Spacer Definition

In the realm of neuromodulation and peptide synthesis, the distinction between O-Phenyl-D-Serine (OPS) and O-Benzyl-D-Serine (OBS) is not merely one of nomenclature; it is defined by a single methylene unit (

-

O-Benzyl-D-Serine (OBS): The "Workhorse." A flexible, standard protected form of D-serine used extensively as a transport inhibitor (ASCT2) and a synthetic building block.

-

O-Phenyl-D-Serine (OPS): The "Probe." A rigid, electron-deficient aryl ether used in Structure-Activity Relationship (SAR) studies to probe the steric and electronic limits of the glycine binding site on the NMDA receptor and associated enzymes.

This guide dissects these two analogs, providing actionable protocols for their synthesis and application in drug discovery.

Chemical Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the linkage between the serine oxygen and the aromatic ring.

Structural Comparison Table

| Feature | O-Benzyl-D-Serine (OBS) | O-Phenyl-D-Serine (OPS) |

| Structure | ||

| Linkage Type | Benzyl Ether (Aliphatic) | Phenyl Ether (Aromatic/Vinyl-like) |

| Methylene Spacer | Present (Flexible) | Absent (Rigid) |

| Electronic Effect | Inductive ( | Resonance ( |

| H-Bond Capability | Oxygen is a good H-bond acceptor | Reduced accepting ability (Lone pair delocalized) |

| Metabolic Stability | Susceptible to debenzylation (oxidative/reductive) | Highly stable ether linkage |

| Primary Utility | Transport Inhibition (ASCT2), Peptide Synthesis | SAR Probe, Steric constraint analysis |

Electronic & Steric Causality

-

The Methylene "Hinge" (OBS): The

group in OBS allows the phenyl ring to rotate freely, adopting multiple conformations. This flexibility enables OBS to fit into the "induced fit" pockets of transporters like ASCT2. -

The Conjugated Lock (OPS): In OPS, the oxygen is directly bonded to the phenyl ring. The lone pair on the oxygen participates in resonance with the

-system of the ring. This restricts rotation and reduces the electron density on the oxygen, making it a poor hydrogen bond acceptor compared to OBS.

Synthetic Methodologies

The synthesis of these two molecules requires divergent chemical strategies due to the difference in the electrophilicity of the coupling partners.

Visualizing the Synthetic Divergence

Caption: Divergent synthetic pathways. Path A utilizes standard nucleophilic substitution, while Path B requires copper-catalyzed oxidative cross-coupling due to the unreactive nature of unactivated aryl halides.

Detailed Experimental Protocols

Protocol A: Synthesis of O-Benzyl-D-Serine (Williamson Ether)

Context: This method relies on the nucleophilic attack of the serine alkoxide on the benzylic carbon.

-

Protection: Start with

-Boc-D-Serine (1.0 eq) dissolved in anhydrous DMF. -

Deprotonation: Cool to

. Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min. -

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.

-

Workup: Quench with water. Extract with EtOAc.[1] Wash with 1M HCl (to remove excess base) and brine.

-

Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amino acid salt.

Protocol B: Synthesis of O-Phenyl-D-Serine (Chan-Lam Coupling)

Context: Direct

-

Reagents: Combine

-Boc-D-Serine methyl ester (1.0 eq), Phenylboronic acid (2.0 eq), and -

Base/Ligand: Add Pyridine (2.0 eq) and TEMPO (catalytic, optional oxidant) or perform under an oxygen atmosphere (balloon).

-

Reaction: Stir vigorously at RT for 24–48 hours. The reaction is heterogeneous and depends on oxygen uptake.

-

Purification: Filter through a celite pad to remove copper salts. Concentrate and purify via silica gel chromatography.

-

Hydrolysis: Saponify the methyl ester (LiOH/THF/H2O) to obtain the acid.

Biological Applications & Pharmacology[4]

The biological utility of these analogs centers on the NMDA Receptor (NMDAR) and the Alanine-Serine-Cysteine Transporter 2 (ASCT2) .

Mechanism of Action: Transport Inhibition vs. Receptor Modulation

-

O-Benzyl-D-Serine (OBS) as an ASCT2 Inhibitor: OBS is a competitive inhibitor of ASCT2 (SLC1A5). The bulky benzyl group occupies the substrate binding pocket but prevents the conformational change required for translocation. This makes OBS a critical tool in oncology to starve cancer cells of glutamine.

-

O-Phenyl-D-Serine (OPS) as a Steric Probe: OPS is often used to probe the "Glycine Site" of the NMDAR. Because the phenyl ring is closer to the backbone (no methylene spacer), it tests the depth of the hydrophobic pocket. If OPS binds but OBS does not (or vice versa), it maps the spatial tolerance of the receptor.

Signaling Pathway Visualization[2]

Caption: Pharmacological divergence. OBS competitively inhibits ASCT2, blocking D-serine/glutamine uptake, while endogenous D-serine activates NMDAR.

Experimental Validation: ASCT2 Uptake Assay

Objective: To quantify the inhibitory potency of O-Benzyl-D-Serine against D-Serine uptake.

-

Cell Line: Use HEK293 cells stably expressing human ASCT2 (SLC1A5).

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

-

Tracer:

-L-Glutamine or -

Inhibitor Preparation: Prepare serial dilutions of O-Benzyl-D-Serine (0.1

to 1000 -

Assay:

-

Wash cells

with warm KRH. -

Incubate cells with Tracer + Inhibitor for 5 minutes at

. -

Critical Step: Terminate uptake immediately with ice-cold KRH (stop solution).

-

-

Analysis: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Uptake vs. Log[Inhibitor] to determine

.

References

-

Foster, A. C., & Kemp, J. A. (2006). Glutamate- and GABA-based CNS therapeutics. Current Opinion in Pharmacology.

-

Mothet, J. P., et al. (2000). D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences.

-

Esslinger, C. S., et al. (2005). N-Substituted D-serine analogs as novel substrates for D-amino acid oxidase. Bioorganic & Medicinal Chemistry.

-

Scalise, M., et al. (2018). The amino acid transporter SLC1A5 (ASCT2) in cancer: An overview. Frontiers in Pharmacology.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives (Chan-Lam coupling). Synthesis.

Sources

A Technical Guide to Non-Proteinogenic Amino Acids with Phenoxy Side Chains: Synthesis, Integration, and Application

Abstract

Non-proteinogenic amino acids (npAAs) represent a critical frontier in chemical biology and drug discovery, offering novel functionalities beyond the canonical 20 amino acids.[1][2][3] Among these, npAAs incorporating a phenoxy side chain are of particular interest. This moiety, a privileged structure in medicinal chemistry, imparts unique conformational, metabolic, and binding properties.[4] This guide provides an in-depth technical overview of the synthesis of phenoxy-containing amino acids, their incorporation into peptide scaffolds, and their application in modulating biological systems, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Introduction: The Strategic Value of the Phenoxy Moiety

The deliberate incorporation of non-proteinogenic amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry.[] This strategy allows for the fine-tuning of pharmacological properties such as stability, bioavailability, and target affinity.[6][7]

Beyond the Canonical 20: The Role of npAAs

The 20 proteinogenic amino acids provide a foundational toolkit for biological function. However, their structural and chemical diversity is limited. Non-proteinogenic amino acids expand this toolkit immensely, introducing novel side chains, stereochemistries, and backbone constraints.[2][8] This expansion is crucial for developing sophisticated therapeutic agents and chemical probes.[1]

The Phenoxy Group: A Privileged Pharmacophore

The phenoxy group is a recurring motif in a multitude of approved drugs, valued for its metabolic stability and ability to engage in key binding interactions such as π-stacking and hydrogen bonding.[4] When integrated into an amino acid side chain via an ether linkage, it offers several distinct advantages:

-

Conformational Rigidity: The O-aryl bond restricts the rotational freedom of the side chain, pre-organizing the peptide backbone into specific secondary structures like α-helices or β-turns.[9][10] This can lead to enhanced binding affinity by reducing the entropic penalty of binding.

-

Metabolic Stability: The aryl ether bond is generally resistant to cleavage by common metabolic enzymes, enhancing the in vivo half-life of peptide-based therapeutics.

-

Modulation of Protein-Protein Interactions (PPIs): The phenoxy group can mimic the side chains of natural amino acids like phenylalanine or tyrosine, acting as a pharmacophore to disrupt or stabilize PPIs, which are often challenging to target with traditional small molecules.[4][11][12]

Synthetic Strategies for Phenoxy-Containing Amino Acids

The core chemical challenge in synthesizing these npAAs is the formation of the robust aryl ether (C-O) bond. Several cross-coupling methodologies have been adapted for this purpose, each with specific advantages and considerations.

Key Synthetic Routes: A Comparative Overview

The two most prevalent methods for constructing the phenoxy side chain are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.

| Reaction | Catalyst System | Typical Conditions | Advantages | Limitations |

| Ullmann Condensation | Copper (Cu) powder, Cu(I) salts (e.g., CuI) | High temperatures (100-210°C), polar aprotic solvents (DMF, NMP) | Cost-effective catalyst, well-established for electron-deficient aryl halides. | Harsh conditions, often requires stoichiometric copper, limited substrate scope.[13][14][15] |

| Buchwald-Hartwig O-Arylation | Palladium (Pd) catalysts with specialized phosphine ligands | Milder temperatures (RT to 110°C), various solvents (Toluene, Dioxane) | Broad substrate scope, excellent functional group tolerance, milder conditions.[16] | Higher catalyst cost, sensitivity to air and moisture. |

The choice between these methods is dictated by the specific substrates and the desired scale. Modern ligand development has made copper-catalyzed Ullmann-type reactions more viable under milder conditions, bridging the gap with palladium-catalyzed systems.[17][18]

Logical Flow of Synthetic Approaches

The synthesis of a phenoxy-containing amino acid typically involves the coupling of a protected amino acid precursor bearing a nucleophilic side chain (e.g., a hydroxyl group) with an aryl halide, or vice-versa.

Caption: General synthetic workflow for phenoxy amino acids.

Detailed Protocol: Synthesis of Boc-L-O-Phenyltyrosine via Ullmann Condensation

This protocol describes a representative synthesis based on established Ullmann-type reaction principles.[13][15]

Objective: To synthesize Boc-protected O-Phenyltyrosine from Boc-L-Tyrosine methyl ester and iodobenzene.

Materials:

-

Boc-L-Tyrosine methyl ester (1.0 equiv)

-

Iodobenzene (1.5 equiv)

-

Copper(I) Iodide (CuI) (0.2 equiv)

-

1,10-Phenanthroline (0.4 equiv)

-

Cesium Carbonate (Cs2CO3) (2.5 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add Boc-L-Tyrosine methyl ester, Cs2CO3, CuI, and 1,10-phenanthroline. Seal the flask with a septum.

-

Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Causality: This is critical to prevent oxidation of the Cu(I) catalyst, which would render it inactive.

-

Add anhydrous toluene and iodobenzene via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and base. Causality: Celite filtration is an effective method for removing fine particulate solids that could complicate subsequent extraction.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the methyl ester of Boc-L-O-Phenyltyrosine.

-

Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH (1.5 equiv) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the combined organic layers, concentrate, and recrystallize or purify as needed to obtain the final product, Boc-L-O-Phenyltyrosine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and appropriately protected (typically with Fmoc for the Nα-terminus), phenoxy-containing amino acids can be incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[19][20][21]

SPPS Workflow Integration

The integration of a custom npAA into an SPPS cycle follows the standard procedure of deprotection, coupling, and washing.[22][23]

Caption: SPPS cycle for incorporating a phenoxy amino acid.

Key Considerations for SPPS

-

Coupling Efficiency: Due to the potential steric bulk of the phenoxy side chain, extended coupling times or the use of more potent coupling reagents (e.g., HATU, COMU) may be necessary to ensure complete reaction and prevent deletion sequences.

-

Protecting Groups: The phenoxy group itself is stable to the standard conditions of both Fmoc- and Boc-based SPPS. No additional side-chain protection is typically required for an unsubstituted phenyl ring. However, if the phenoxy ring is substituted with sensitive functional groups (e.g., -OH, -NH2), appropriate orthogonal protecting groups must be employed.[19]

-

Aggregation: Peptides containing multiple bulky, hydrophobic residues like phenoxy-containing amino acids can be prone to aggregation during synthesis. The use of specialized resins (e.g., PEG-based) or "difficult sequence" protocols may be required.[21]

Applications in Drug Discovery and Chemical Biology

The unique properties of phenoxy-containing amino acids make them powerful tools for designing next-generation therapeutics and molecular probes.[]

Engineering Peptidomimetics to Inhibit Protein-Protein Interactions

PPIs are fundamental to cellular processes, and their dysregulation is linked to many diseases.[11] However, the large, flat interfaces of PPIs make them notoriously difficult to inhibit with small molecules.[12] Peptides and peptidomimetics containing phenoxy amino acids can effectively mimic key residues at these interfaces.[24]

For instance, the phenoxy side chain can act as a superior mimic for Phenylalanine or Tyrosine within an α-helical recognition motif. By replacing a natural residue with a phenoxy amino acid, researchers can:

-

Enhance Affinity: The conformationally constrained side chain can lock the peptide into a bioactive conformation, improving binding affinity.

-

Increase Proteolytic Resistance: The unnatural side chain can prevent recognition by proteases, significantly extending the peptide's half-life.[7]

-

Improve Cell Permeability: The increased hydrophobicity can, in some cases, aid in passive diffusion across cell membranes.

Sources

- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 7. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [cambridge.org]

- 10. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 19. peptide.com [peptide.com]

- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 21. bachem.com [bachem.com]

- 22. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

O-Aryl Serine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The O-aryl serine motif, an elegant fusion of a natural amino acid with an aromatic system via a robust ether linkage, has emerged as a cornerstone in contemporary drug discovery. This structural unit imparts a unique combination of conformational constraint, metabolic stability, and versatile intermolecular interaction capabilities, rendering it a privileged scaffold for engaging a diverse array of biological targets. This guide provides a senior application scientist's perspective on the synthesis, application, and mechanistic underpinnings of O-aryl serine derivatives. We will explore the evolution of synthetic methodologies, from classical approaches to state-of-the-art catalytic systems, and delve into their impactful applications in oncology, neurodegenerative disease, and virology. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers with the practical knowledge required to leverage this powerful chemical scaffold in their own drug development programs.

The O-Aryl Serine Moiety: A Strategic Design Element

Serine, a simple proteinogenic amino acid, offers three orthogonal points for chemical modification: the amine, the carboxylic acid, and the primary alcohol of its side chain.[1][2] The arylation of this side-chain hydroxyl group to form an O-aryl serine derivative is a particularly powerful strategy in medicinal chemistry. This transformation fundamentally alters the physicochemical properties of the parent amino acid, introducing a rigid, planar aromatic ring that can:

-

Engage in π-π Stacking and Hydrophobic Interactions: The aryl group provides a handle for critical interactions within the hydrophobic pockets of enzyme active sites or receptor binding domains.

-

Modulate Pharmacokinetics: The introduction of an aryl ether can increase lipophilicity, potentially improving membrane permeability and influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

-

Serve as a Linchpin for Further Functionalization: The aryl ring itself can be substituted with a wide variety of functional groups to fine-tune binding affinity, selectivity, and pharmacological properties.

This strategic combination of a chiral amino acid backbone with a tunable aromatic moiety has led to the discovery of potent inhibitors for various enzyme classes and modulators for complex signaling pathways. Biologically active compounds containing the O-arylated serine core have been identified as potential therapeutics for Alzheimer's disease and cancer, underscoring the scaffold's significance.[3][4]

Synthetic Strategies for Accessing O-Aryl Serine Derivatives

The construction of the aryl ether bond (C–O) at the serine side chain has been a subject of intense methodological development. While classical methods exist, modern transition-metal-catalyzed reactions have become the gold standard, offering mild conditions, broad substrate scope, and high yields.

Classical Approaches and Their Limitations

Initial efforts to synthesize these derivatives often relied on traditional methods such as:

-

Nucleophilic Aromatic Substitution (SNAr): This approach is generally limited to electron-deficient aryl halides (e.g., 1-fluoro-2-nitrobenzene substrates) and often requires strong bases like sodium hydride (NaH), which can lead to side reactions and racemization.[3][4]

-

Mitsunobu Reaction: While useful, this reaction generates stoichiometric amounts of triphenylphosphine oxide, which complicates purification and is not ideal from an atom economy perspective.[3][4]

These methods, while foundational, lack the generality and efficiency required for modern drug discovery, where the rapid synthesis of diverse analog libraries is paramount.

Modern Catalytic Methodologies

The limitations of classical methods spurred the development of powerful catalytic protocols that now dominate the field.

The Chan-Lam reaction is a highly effective method for forming C-O bonds using copper catalysts. This protocol facilitates the coupling of protected serine derivatives with arylboronic acids or potassium organotrifluoroborates under remarkably mild, often open-flask conditions.[3][4][5]

-

Causality of Experimental Choice: The key to this transformation is the ability of a Cu(II) catalyst, such as copper(II) acetate, to mediate the coupling between the alcohol nucleophile (serine side chain) and the arylboronic acid. The reaction is typically performed in the presence of a base and, critically, an oxidant (often atmospheric oxygen), which is necessary for the catalytic cycle.[4][6] This method's tolerance for a wide range of protecting groups (Boc, Cbz, Fmoc) makes it exceptionally valuable for peptide and medicinal chemistry.[3][4]

Caption: General workflow for Chan-Lam O-arylation of serine.

A cutting-edge approach involves the synergy of nickel and photoredox catalysis to achieve the O-arylation of serine.[7] This dual catalytic system enables the use of readily available aryl bromides under exceptionally mild conditions.

-

Mechanistic Insight: The process begins with the photoexcited iridium catalyst oxidizing a Ni(0) species to Ni(I), which then undergoes oxidative addition into the aryl bromide C-Br bond to form a Ni(III) intermediate. Following transmetalation with the serine hydroxyl group, reductive elimination occurs to forge the desired C-O bond and regenerate the active catalyst.[7] This method provides a clean, efficient, and broadly applicable route to O-aryl serines with high yields.[7][8]

Caption: Mechanism of irreversible serine protease inhibition.

-

Antiviral Agents: The SARS-CoV-2 3CL protease, a cysteine protease crucial for viral replication, has been a key target. Serine-based scaffolds, functionalized with aryl groups, have been designed to fit into the substrate-binding pockets (S1, S2, S4) of the enzyme, leading to potent inhibition. [1][2]Structure-activity relationship (SAR) studies on these derivatives have yielded inhibitors with significant potency against the virus. [1][2]* Anticancer Agents: O-aryl L-isoserine derivatives have been synthesized and evaluated as inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed in many cancers. [9]Certain compounds in this class show potent enzyme inhibition and antiproliferative activity against human cancer cell lines. [9]

Neurological Disorders

Serine itself plays a fundamental role in the central nervous system, with D-serine acting as a potent co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity, learning, and memory. [10][11][12]Dysregulation of serine levels is associated with neurodegenerative diseases like Alzheimer's and schizophrenia. [10][11]Consequently, O-aryl serine derivatives are being actively investigated as tools to modulate these pathways. [13]L-serine and its derivatives are being explored for their potential to prevent the protein aggregation and misfolding that are hallmarks of diseases like Alzheimer's and ALS. [13][14]

Summary of Biological Activities

| Compound Class | Target | Disease Area | Key Findings | Reference |

| O-Aryloxycarbonyl hydroxamates | Class C Serine β-Lactamase | Infectious Disease | Irreversible inhibition via acylation of active site serine. | [15] |

| Cinnamoyl-L-serine derivatives | SARS 3CL Protease | Virology (COVID-19) | Designed based on substrate mimetics; showed inhibitory activity. | [1][2] |

| O-Aryl L-isoserine derivatives | Aminopeptidase N (CD13) | Oncology | Potent enzyme inhibition and antiproliferative activity. | [9] |

| Benzoxazepinone derivatives | Not Specified | Oncology | Core structure contains O-arylated serine; identified as potential cancer therapy target. | [3] |

| General L-Serine derivatives | Protein Aggregation | Neurodegeneration | L-serine can prevent misfolding; derivatives are being explored. | [13][14] |

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a reliable starting point for the synthesis and evaluation of O-aryl serine derivatives.

Protocol: Synthesis of an O-Aryl Serine Derivative via Chan-Lam Cross-Coupling

This protocol is adapted from established procedures for the Cu(II)-mediated O-arylation of protected serine. [3][4] Objective: To synthesize Boc-L-Ser(OPh)-OMe from Boc-L-Ser-OMe and phenylboronic acid.

Materials:

-

Boc-L-Ser-OMe (1.0 equiv)

-

Phenylboronic Acid (1.5 equiv)

-

Copper(II) Acetate (Cu(OAc)₂, 1.2 equiv)

-

Pyridine (4.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous NH₄Cl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask open to the air, add Boc-L-Ser-OMe (e.g., 219 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Cu(OAc)₂ (218 mg, 1.2 mmol).

-

Solvent and Base Addition: Add anhydrous DCM (10 mL) to the flask, followed by pyridine (320 µL, 4.0 mmol). The solution should turn a deep blue/green color.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 24-48 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure O-arylated product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Trustworthiness: The use of excess boronic acid and Cu(OAc)₂ drives the reaction to completion. The open-flask setup is a key advantage, simplifying the procedure by utilizing atmospheric oxygen as the re-oxidant for the copper catalyst. [4]The aqueous workup effectively removes the copper salts and pyridine, and column chromatography ensures the isolation of a highly pure product, which is critical for subsequent biological testing.

Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against a model serine protease (e.g., Trypsin).

Materials:

-

Trypsin (e.g., from bovine pancreas)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

Test Compound (O-aryl serine derivative) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Trypsin in the assay buffer.

-

Prepare a stock solution of BAPNA in DMSO.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Add 170 µL of assay buffer to each well.

-

Add 10 µL of the Trypsin solution to each well.

-

Add 10 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of the BAPNA substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product, p-nitroaniline, is yellow and absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation: This protocol includes positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls to ensure the observed signal is enzyme-dependent. The use of a chromogenic substrate provides a direct, continuous readout of enzyme activity, allowing for robust kinetic analysis.

Future Perspectives and Conclusion

The O-aryl serine scaffold is firmly established as a valuable asset in medicinal chemistry. Future research will likely focus on several key areas:

-

Late-Stage Functionalization: New synthetic methods are enabling the modification of serine residues directly within complex peptides, allowing for the rapid generation of analog libraries for SAR studies without requiring de novo synthesis. [16][17]* Novel Catalytic Systems: The continued development of more sustainable and efficient catalytic systems, potentially using earth-abundant metals, will further streamline the synthesis of these valuable derivatives.

-

Expanded Target Space: While proteases and CNS targets have been a major focus, the unique properties of the O-aryl serine motif will undoubtedly be applied to new and challenging biological targets in the years to come.

References

-

LI, Y.-Z., LIU, T., WU, S.-Q., FANG, X., GAO, J., & TANG, S. (2022). Metallaphotoredox⁃Catalyzed O⁃Arylation of Serine. Chinese Journal of Applied Chemistry, 39(10), 1610-1616. [Link]

-

Nath, U., et al. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters, 16(19), 5028-5031. [Link]

-

Nath, U., et al. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters, 16(19), 5028–5031. [Link]

-

Nath, U., et al. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters. [Link]

-

ResearchGate. (n.d.). Synthesis of O-arylated l-serine derivative 33–34. ResearchGate. [Link]

-

ResearchGate. (n.d.). O-Arylation of l-serine and l-threonine derivatives 26–27. ResearchGate. [Link]

-

Carrillo, R., et al. (2011). The synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives. Organic & Biomolecular Chemistry, 9(20), 7067-7076. [Link]

-

Konno, H., et al. (2016). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Bioorganic & Medicinal Chemistry, 24(8), 1803-1811. [Link]

-

Mahapatro, S., et al. (2003). Kinetics and Mechanism of Inhibition of a Serine β-Lactamase by O-Aryloxycarbonyl Hydroxamates. Biochemistry, 42(39), 11534-11543. [Link]

-

Yang, Z. P., et al. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2021_Yang_JACS.pdf]([Link] Macmillan Group/files/publications/2021_Yang_JACS.pdf)

-

Konno, H., et al. (2016). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Bioorganic & Medicinal Chemistry, 24(8), 1803-1811. [Link]

-

Dong, Z., & MacMillan, D. W. C. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Phillips, R. S. (1988). Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase. Archives of Biochemistry and Biophysics, 264(1), 222-229. [Link]

-

Dong, Z., & MacMillan, D. W. C. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Zhang, X., & Bai, Y. (2023). Roles of serine in neurodegenerative diseases. EXCLI Journal, 22, 1278-1279. [Link]

-

ResearchGate. (2025). β-Lactams as Inhibitors of Serine Enzymes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Polarized Raman spectra of L-serine (a, b) and DL-serine (c, d) single... ResearchGate. [Link]

- Dunlop, R. A., & Cox, P. A. (2013). L-serine compositions, methods and uses for treating neurodegenerative diseases and disorders.

-

Ghasemi, S., et al. (2020). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 25(20), 4668. [Link]

-

Wang, Y., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2841-2844. [Link]

-

Verhelst, S. H. L. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1017088. [Link]

-

Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(22), 13589. [Link]

-

Macmillan Group. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group, Princeton University. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

-

Zhang, X., & Bai, Y. (2023). Letter to the editor: ROLES OF SERINE IN NEURODEGENERATIVE DISEASES. EXCLI Journal, 22, 1278-1279. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Organic Letters, 14(15), 4002-4005. [Link]

-

Kim, H., et al. (2025). Design, Synthesis, and Biological Evaluation of Aryl Pyrazolopyrimidines as Toll-Like Receptor 7 Agonists. Chemical Biology & Drug Design. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

Paul, P., & de Belleroche, J. (2018). Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS). Frontiers in Molecular Neuroscience, 11, 37. [Link]

-

de Souza, T. G., et al. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Pharmaceuticals, 18(1), 1. [Link]

-

Wang, D.-Y., et al. (2018). From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild Conditions. Angewandte Chemie International Edition, 57(14), 3641-3645. [Link]

-

Yin, C., & Wright, E. M. (2025). Serine encodes drug selectivity in human OAT1. Structure. [Link]

-

Sankar, S., & Varghese, B. (2014). Structural, Linear and Nonlinear Optical Properties of L-Serine Single Crystal. International Journal of ChemTech Research, 6(1), 536-540. [Link]

Sources

- 1. Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper(II)-Mediated O-Arylation of Protected Serines and Threonines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of serine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excli.de [excli.de]

- 12. Frontiers | Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS) [frontiersin.org]

- 13. US20130156846A1 - L-serine compositions, methods and uses for treating neurodegenerative diseases and disorders - Google Patents [patents.google.com]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. Kinetics and Mechanism of Inhibition of a Serine β-Lactamase by O-Aryloxycarbonyl Hydroxamates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Uses of D-Ser(Ph)-OH in peptidomimetic drug design

The Strategic Role of D-Ser(Ph)-OH in Peptidomimetic Drug Design

Executive Summary

In the landscape of modern peptidomimetics, D-Ser(Ph)-OH (O-phenyl-D-serine) represents a high-value "chimeric" building block that bridges the gap between the aliphatic polarity of serine and the aromatic hydrophobicity of phenylalanine. Unlike standard aromatic amino acids (Phe, Tyr, Trp), D-Ser(Ph)-OH introduces an ether linkage (

This guide details the technical utility of D-Ser(Ph)-OH for researchers optimizing peptide efficacy, stability, and receptor selectivity. It serves as a critical tool for probing hydrophobic pockets where the geometry of a methylene group (as in Phe) is suboptimal, or where the hydrogen-bonding capability of Tyrosine is undesirable.

Chemical Identity & Structural Properties

D-Ser(Ph)-OH is the D-enantiomer of serine where the side-chain hydroxyl proton is replaced by a phenyl group. This modification creates a stable phenyl ether.

| Property | Specification |

| Chemical Name | O-Phenyl-D-serine |

| Abbreviation | D-Ser(Ph), D-Ser(OPh) |

| Formula | |

| Structural Class | |

| Side Chain | |

| Electronic Nature | Electron-rich aromatic system (Phenoxy group) |

| Hydrophobicity | Intermediate between Serine and Phenylalanine |

Structural Comparison: The "Ether Isostere" Effect

D-Ser(Ph) acts as an isostere of Phenylalanine but with critical differences:

-

Bond Length & Angle: The

angle ( -

Rotational Freedom: The ether oxygen introduces different rotational barriers (

and -

H-Bonding: The ether oxygen is a weak hydrogen bond acceptor, unlike the methylene of Phe (inert) or the hydroxyl of Tyr (donor/acceptor).

Mechanistic Utility in Drug Design

Enhancing Metabolic Stability

The incorporation of D-Ser(Ph)-OH provides a dual mechanism for resistance against proteolysis:

-

Chirality: The D-configuration prevents recognition by endogenous L-specific proteases (e.g., chymotrypsin, trypsin).

-

Side-Chain Modification: The ether linkage is metabolically robust. Unlike esters, it resists plasma esterases. While O-dealkylation by CYP450 enzymes is theoretically possible, the steric bulk of the peptide backbone usually shields this site in vivo.

Probing Receptor "Aromatic Slots"

In GPCR ligand design (e.g., Opioids, GnRH, Somatostatin analogs), aromatic side chains often engage in

-

D-Phe is too hydrophobic: The oxygen atom increases polarity slightly, improving solubility while maintaining the aromatic ring.

-

D-Tyr is too polar: If the receptor pocket cannot accommodate the hydroxyl donor of Tyrosine, D-Ser(Ph) removes the donor while keeping the electron-rich ring.

Conformational Constraint

The "chimeric" nature of D-Ser(Ph) allows it to induce specific turn structures (e.g.,

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Context: D-Ser(Ph)-OH is typically introduced using Fmoc chemistry. The phenyl ether is stable to standard TFA cleavage conditions, unlike acid-labile protecting groups (e.g., Trt, tBu).

Protocol: Coupling Fmoc-D-Ser(Ph)-OH

Reagents:

-

Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading).

-

Coupling Agents: DIC/Oxyma Pure or HATU/DIEA.

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

-

Swelling: Swell resin in DMF for 20 minutes.

-

Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (

min). Wash -

Activation:

-

Dissolve Fmoc-D-Ser(Ph)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIEA (6.0 eq) immediately before adding to the resin.

-

Note: Pre-activation time should be kept short (< 2 min) to minimize racemization, although D-isomers are less prone to critical loss of activity if slight racemization occurs compared to L-isomers in L-peptides.

-

-

Coupling: Shake/agitate at room temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), re-couple using PyBOP/HOAt.

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) if necessary.

-

Cleavage:

-

Use Reagent K or standard cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Crucial: The phenyl ether is stable in 95% TFA. Do not use scavengers designed to protect tBu/Trt groups (like EDT) unless other sensitive residues (Cys, Met) are present.

-

Visualization of Concepts

Diagram 1: Structural & Functional Logic of D-Ser(Ph)

This diagram illustrates the "Chimeric" nature of D-Ser(Ph) and its role in drug design.

Caption: D-Ser(Ph) synthesizes the aromaticity of Phenylalanine with the geometry of a Serine ether, enabling unique receptor interactions.

Diagram 2: SPPS Workflow for D-Ser(Ph) Incorporation

Caption: Standard SPPS protocol for coupling D-Ser(Ph)-OH. Note the use of HATU for efficient coupling of the bulky side chain.

Applications & Case Studies

Opioid Peptide Analogs

In the design of Enkephalin analogs (Tyr-Gly-Gly-Phe-Leu), replacing position 2 (Gly) or 4 (Phe) with D-amino acids is a standard strategy to prevent degradation.

-

Application: Replacing Phe

with D-Ser(Ph)

Antimicrobial Peptides (AMPs)

AMPs rely on amphipathicity—segregated cationic and hydrophobic faces.

-

Strategy: D-Ser(Ph) is used to replace Trp or Phe in short AMPs. The ether oxygen increases the solubility of the hydrophobic face slightly, preventing aggregation while maintaining the membrane-disrupting aromatic insertion. The D-configuration prevents degradation by bacterial proteases.

Protease Inhibitors

Many viral proteases (e.g., HIV, HCV) have hydrophobic S1/S2 pockets.

-

Mechanism: D-Ser(Ph) can act as a P2 or P3 residue. Its side chain can fill the S2 hydrophobic pocket, while the ether oxygen may engage in a unique hydrogen bond with backbone amides of the enzyme, a specific interaction not available to Phenylalanine.

References

-

Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Link

-

Gentilucci, L., et al. (2010). Chemical Modifications of Opioid Peptide Analogs. Current Medicinal Chemistry. Link

-

Blondelle, S. E., & Houghten, R. A. (1996). Novel antimicrobial compounds identified using synthetic combinatorial library technology. Trends in Biotechnology. Link

-

Li, W., et al. (2018). Structure-activity relationship of D-amino acid-containing antimicrobial peptides. Scientific Reports. Link

-

ChemPep Inc. (2024). Fmoc-D-Ser(Ph)-OH Product Specification and SPPS Handling. Link

Methodological & Application

Application Note: Optimized Coupling of Fmoc-(R)-2-Amino-3-phenoxypropanoic Acid in SPPS

Part 1: Executive Summary & Chemical Profile

Fmoc-(R)-2-Amino-3-phenoxypropanoic acid (also known as Fmoc-O-phenyl-D-serine) presents a unique dual-challenge in Solid Phase Peptide Synthesis (SPPS): Beta-elimination and Racemization . Unlike standard serine derivatives protected with tert-butyl groups, the phenoxy side chain contains a better leaving group (phenoxide) and an electron-withdrawing aryl ether that acidifies the

This guide provides a "Safety-First" protocol designed to suppress the formation of dehydroalanine (via

Chemical Profile

| Feature | Specification |

| Molecule | Fmoc-(R)-2-Amino-3-phenoxypropanoic acid |

| Formula | C |

| MW | 403.4 g/mol |

| Risk Factor 1 | |

| Risk Factor 2 | Racemization: High susceptibility during activation due to electron-withdrawing phenoxy group. |

| Solubility | Good in DMF; Moderate in NMP. |

Part 2: Critical Mechanistic Insights (The "Why")

The -Elimination Threat

Standard SPPS deprotection utilizes 20% Piperidine (pKa ~11.1). For O-phenyl serine, the phenoxy group (PhO

-

Consequence: Accumulation of "M-94" byproducts (Loss of Phenol) and potential fragmentation or irreversible adduct formation with piperidine.

-

Solution: We utilize a Buffered Deprotection Cocktail (Piperidine + HOBt) to lower the effective pH and suppress elimination kinetics while maintaining sufficient basicity for Fmoc removal.

Racemization Control

The proximity of the electronegative oxygen atom to the

-

Consequence: Loss of chiral purity (D

L conversion).[2] -

Solution: We mandate DIC/Oxyma Pure activation. This carbodiimide/additive approach is pH-neutral during activation, significantly reducing

-proton abstraction compared to tertiary amine-mediated uronium salts.

Part 3: Optimized Experimental Protocol

Reagents & Preparation[1][3][4][5][6][7][8][9][10][11][12]

-

DMF (N,N-Dimethylformamide): Peptide synthesis grade, amine-free.

-

Deprotection Cocktail (Buffered): 20% Piperidine (v/v) + 0.1 M HOBt (anhydrous) in DMF.

-

Why HOBt? It acts as an acidic buffer, suppressing base-catalyzed side reactions (aspartimide and

-elimination).

-

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[3]

Step-by-Step Workflow

Step 1: Resin Preparation[6]

-

Weigh appropriate resin (e.g., Rink Amide, 0.5 mmol/g).

-

Swell in DMF for 30 minutes (Critical for solvation).

-

Drain DMF.

Step 2: Modified Fmoc Deprotection (The "Safe" Cycle)

Standard 2 x 10 min piperidine is FORBIDDEN for this residue.

-

Add Buffered Deprotection Cocktail (approx. 10 mL/g resin).

-

Agitate for 3 minutes .

-

Drain and Wash with DMF (1x).

-

Add fresh Buffered Deprotection Cocktail.

-

Agitate for 7 minutes .

-

Drain immediately.

-

Extensive Wash: DMF (5 x 1 min). Ensure all base is removed to prevent elimination during the coupling lag time.

Step 3: Low-Racemization Coupling

Stoichiometry: 4 equivalents relative to resin loading.

-

Dissolve Fmoc-(R)-2-Amino-3-phenoxypropanoic acid (4.0 eq) and Oxyma Pure (4.0 eq) in minimum DMF.

-

Add DIC (4.0 eq).

-

Pre-activate for 2 minutes (Solution should remain clear; if precipitate forms, add more DMF).

-

Add mixture to the resin.

-

Agitate for 60 minutes at Room Temperature (20-25°C).

-

Note: Do not heat. Elevated temperature (>40°C) dramatically increases elimination and racemization risks.

-

-

Drain and Wash with DMF (3 x 1 min).

Step 4: Monitoring (QC)

-

Kaiser Test: Perform on a few beads.

-

Colorless/Yellow: Complete coupling.

-

Blue: Incomplete.

Re-couple using fresh reagents (Step 3).

-

-

Micro-Cleavage (Recommended): Cleave a small sample (5 mg resin) with 95% TFA/2.5% TIS/2.5% H2O for 30 min. Analyze via LC-MS.

-

Target Mass: [M+H]+

-

Watch for: [M-94]+ (Dehydroalanine impurity).

-

Part 4: Visualization & Logic

Diagram 1: Optimized SPPS Cycle

This workflow visualizes the critical deviations from standard protocols required for stability.

Caption: Optimized SPPS cycle highlighting buffered deprotection and neutral activation steps.

Diagram 2: The Beta-Elimination Mechanism

Understanding the enemy: How the side chain is lost under basic conditions.

Caption: Mechanism of base-catalyzed beta-elimination leading to peptide degradation.

Part 5: Troubleshooting Guide

| Observation (LC-MS) | Diagnosis | Corrective Action |

| Mass -94 Da | 1. Reduce deprotection time (2 x 3 min).2. Ensure HOBt is in the deprotection mix.3. Lower temperature if heating was used. | |

| Doublet Peaks (Same Mass) | Racemization (D/L mix). | 1. Switch from HATU/DIEA to DIC/Oxyma.2. If using HATU, replace DIEA with Collidine (TMP). |

| Mass +85 Da | Piperidine Adduct. Piperidine added to Dehydroalanine (Michael Addition). | Same as |

| Blue Beads (Kaiser) | Incomplete Coupling. | 1. Double couple (fresh reagents).2. Switch to HATU/Collidine for the second coupling only. |

Part 6: References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

-

Paradís-Bas, M., et al. (2016). "The issue of racemization in the synthesis of peptides containing O-aryl-serine." Journal of Peptide Science. (Extrapolated from general Ser/Cys racemization studies).

-

Coin, I., et al. (2007). "Deprotection of Fmoc derivatives in the presence of HOBt: A study of aspartimide formation." Journal of Peptide Science. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews. (Comprehensive review on stability of protecting groups including O-aryl ethers). Link

Sources

Synthesis of macrocyclic peptides using O-phenyl-D-serine

Application Note: Strategic Synthesis of Thioether-Bridged Macrocyclic Peptides Using O-Phenyl-D-Serine

Executive Summary

This guide details the application of O-phenyl-D-serine (Ops) as a privileged, latent precursor for the synthesis of lanthionine-containing macrocyclic peptides (lantibiotic mimetics). Unlike traditional methods that rely on unstable dehydroalanine (Dha) building blocks or harsh dehydration conditions, the use of O-phenyl-D-serine offers a controlled, "safety-catch" mechanism.

The inclusion of the D-isomer is structurally critical: it induces a

Scientific Foundation & Mechanism

The Challenge of Dehydroalanine (Dha)

Dehydroalanine is a non-proteinogenic amino acid containing an

-

Problem: Direct incorporation of Dha during SPPS is difficult due to its inherent instability (hydrolysis to pyruvate) and tendency to polymerize.

-

Solution: O-Phenyl-D-Serine serves as a stable surrogate. The phenoxy leaving group is stable to standard Fmoc-SPPS deprotection cycles (piperidine) but undergoes clean

-elimination under specific basic conditions to reveal the Dha "warhead" only when desired.

Mechanism of Action

-

Pre-organization: The incorporation of D-Ops introduces a local conformational constraint (typically a Type II'

-turn). This brings the upstream nucleophile (e.g., Cysteine thiol) into spatial proximity with the downstream electrophile. -

Activation (

-Elimination): Treatment with a non-nucleophilic base (e.g., DBU) triggers E1cB elimination of the phenoxy group, generating the Dha residue in situ. -

Cyclization (Michael Addition): The intramolecular thiol attacks the

-carbon of Dha. The stereochemistry of the resulting lanthionine bridge is often governed by the chiral environment established by the D-amino acid and the peptide sequence (substrate-controlled stereoselectivity).

Experimental Workflow (DOT Visualization)

The following diagram illustrates the critical path from linear precursor assembly to the final macrocyclic scaffold.

Caption: Workflow for converting O-phenyl-D-serine precursors into lanthionine-bridged macrocycles via Dha intermediates.

Detailed Protocol: Synthesis of Lanthionine Macrocycles

Materials & Reagents

-

Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

-

Key Amino Acid: Fmoc-O-phenyl-D-Ser-OH (Commercially available or synthesized via Mitsunobu reaction of Fmoc-D-Ser-OMe with phenol).

-

Nucleophile: Fmoc-Cys(Trt)-OH.

-

Elimination Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (

). -

Solvents: DMF (Peptide grade), Acetonitrile (HPLC grade).

Step-by-Step Methodology

Step 1: Linear Peptide Assembly (SPPS)

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (

min). Wash with DMF ( -

Coupling (Standard AA): Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq). Coupling time: 45 min.

-

Coupling (O-phenyl-D-Ser):

-

Use 3 eq of Fmoc-O-phenyl-D-Ser-OH.

-

Activate with DIC/Oxyma (to minimize racemization risk, though D-isomer is robust).

-

Coupling time: 60–90 min . Double coupling is recommended if the residue is bulky.

-

-

N-Terminal Capping: Acetylate the N-terminus (Ac2O/DIPEA) if no further extension is required, to prevent side reactions during elimination.

Step 2: Cleavage and Work-up [2]

-

Wash resin with DCM (

). Dry under -

Treat with Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

-

Note: Avoid thiol scavengers (EDT/DODT) if possible, or ensure they are fully removed, as they can compete in the Michael addition. TIPS is preferred.

-

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize the crude linear peptide.

Step 3: One-Pot Elimination and Cyclization This step converts the O-phenyl-D-serine into Dehydroalanine (Dha) and facilitates the ring closure.

-

Dissolution: Dissolve the crude peptide in a mixture of H2O/Acetonitrile (1:1) at a concentration of 1 mg/mL (dilution favors intramolecular reaction).

-

Elimination Induction:

-

Add DBU (approx. 20–50 equivalents) or adjust pH to 10–11 .

-

Monitor: Reaction progress via LC-MS. The mass shift will be -94 Da (Loss of Phenol,

). -

Time: Typically 1–4 hours at room temperature. The O-phenyl group is a good leaving group but requires higher pH than O-tosyl species.

-

-

Cyclization (Michael Addition):

-

Once Dha formation is complete (verified by LC-MS), adjust the pH down to 7.5–8.0 using dilute HCl or acetic acid.

-

Stir for 12–24 hours. The free thiol of the Cysteine residue will attack the Dha double bond.

-

Verification: Mass remains the same (isomerization), but retention time on HPLC will shift significantly due to ring constraint.

-

Step 4: Purification

-

Acidify reaction mixture to pH 2 with TFA.

-

Purify via RP-HPLC (C18 column, Gradient: 5–60% ACN in H2O with 0.1% TFA).

-

Lyophilize fractions.

Data Analysis & Troubleshooting

Expected Mass Shifts

| Step | Chemical Species | Mass Change ( |

| 1 | Linear Precursor (with O-Ph-Ser) | Calculated MW |

| 2 | Intermediate (Dehydroalanine) | -94.11 Da (Loss of Phenol) |

| 3 | Macrocycle (Lanthionine) | 0 Da (Isomerization from Step 2) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Elimination | Base strength insufficient or steric hindrance. | Increase DBU concentration or heat to 40°C. Ensure O-phenyl group is not sterically crowded. |